5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
Description
This compound features a 5-bromothiophene-2-sulfonamide core, substituted at the sulfonamide nitrogen with a 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl group. The hydroxyl group and heterocyclic substituents (furan and thiophene) impart unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. Its synthesis likely involves multi-step reactions, including sulfonation, alkylation, and condensation, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-7-21-8-10)11-2-1-6-20-11/h1-8,16-17H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIIEGDZVFZJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the bromination of thiophene derivatives followed by sulfonamide formation and subsequent coupling with furan and thiophene moieties under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and thiophene groups may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
a) 5-Bromo-N-alkylthiophene-2-sulfonamides
- Example : 5-Bromo-N-propylthiophene-2-sulfonamide .
- Comparison : The alkyl chain in these derivatives (e.g., propyl) simplifies synthesis but reduces aromatic interactions compared to the target compound’s fused heterocyclic substituent. Alkylation reactions using LiH in DMF are common .
b) 5-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide
- Structure : Contains a pentyl chain with a thiophen-2-yl group and hydroxyl moiety.
c) 5-Bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide
- Structure : Replaces the sulfonamide with a carboxamide group and introduces a pyridine ring.
- Comparison : The pyridine-carboxamide moiety alters electronic properties and hydrogen-bonding capacity, which could influence pharmacokinetics.
d) 5-Bromo-2-methylthiophene-3-sulfonamide
- Structure : Methyl substitution at the thiophene ring and sulfonamide at position 3.
- Comparison : Positional isomerism (sulfonamide at C3 vs. C2) and methyl substitution may reduce steric hindrance compared to the target compound.
Physicochemical Properties
Biological Activity
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 5-bromothiophene with various alkyl bromides to produce sulfonamide derivatives. Techniques such as Suzuki-Miyaura cross-coupling reactions are often employed to enhance yields and biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of thiophene-based sulfonamides against resistant bacterial strains. For instance, one study reported that derivatives of 5-bromo-N-alkylthiophene-2-sulfonamides exhibited significant activity against Klebsiella pneumoniae, particularly strains producing New Delhi Metallo-β-lactamase (NDM-KP ST147). The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL, indicating strong antibacterial potential .
Anticancer Activity
In addition to antibacterial properties, compounds similar to this compound have shown promising anticancer activities. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7), with IC50 values in the micromolar range . The mechanisms underlying this activity often involve the modulation of apoptotic pathways and interactions with specific molecular targets.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the thiophene and furan moieties can significantly influence potency and selectivity against target pathogens or cancer cells. For example, the introduction of electron-donating groups (EDGs) has been associated with enhanced biological activity, while electron-withdrawing groups (EWGs) tend to reduce it .
Case Studies
- Antibacterial Efficacy : A study focused on synthesizing various thiophene-based sulfonamides found that certain derivatives had MIC values as low as 0.39 μg/mL against resistant Klebsiella pneumoniae strains . This highlights the potential for these compounds in addressing antibiotic resistance.
- Anticancer Potential : Research on similar compounds indicated significant cytotoxic effects against several cancer cell lines, with IC50 values ranging from 0.65 μM to over 10 μM depending on structural variations . Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.
- In Silico Studies : Computational docking studies have suggested favorable interactions between these compounds and their biological targets, supporting their potential as drug candidates .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and what intermediates are critical?
The synthesis involves multi-step organic reactions, starting with brominated thiophene sulfonamide precursors. Key intermediates include bromothiophene derivatives formed via nucleophilic substitution (e.g., using NH-containing nucleophiles) or cross-coupling reactions. For example, Suzuki-Miyaura coupling under palladium catalysis (e.g., Pd(PPh₃)₄) introduces furan and thiophene moieties. Reactions require anhydrous conditions (e.g., THF/DMF) and inert atmospheres (N₂/Ar) to prevent oxidation . Purification via column chromatography or recrystallization ensures intermediates with ≥95% purity .
Q. Which spectroscopic techniques confirm the compound’s structure and purity?
Essential methods include:
- ¹H/¹³C NMR : To verify substituent positions and stereochemistry of the hydroxyethyl group .
- Mass Spectrometry (HRMS) : For molecular weight validation (±2 ppm accuracy) .
- X-ray Crystallography (SHELX) : To resolve 3D conformation, particularly the spatial arrangement of thiophene, furan, and sulfonamide groups .
Q. How do computational methods like DFT predict electronic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO), highlighting electron-rich regions (e.g., sulfonamide oxygen, thiophene sulfur) as reactive sites. Basis sets like 6-311G(d,p) are recommended for accuracy . Compare results with experimental UV-Vis spectra to validate predictions .
Advanced Research Questions
Q. How can cross-coupling reaction yields be optimized?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands like XPhos to reduce steric hindrance .
- Microwave-Assisted Synthesis : Irradiation at 60–100°C for 10–30 minutes accelerates coupling, improving yields by 20–30% compared to conventional heating .
- Solvent Optimization : THF:DMF (3:1) enhances solubility of aromatic intermediates, reducing side-product formation .
Q. What strategies resolve contradictions between DFT predictions and experimental reactivity?
- Post-Hartree-Fock Corrections : Apply MP2 or CCSD(T) to refine DFT-calculated reaction pathways .
- Kinetic vs. Thermodynamic Control : Use variable-temperature NMR to identify dominant reaction mechanisms (e.g., SN1 vs. SN2) .
- Solvent Effect Modeling : Include polarizable continuum models (PCM) in DFT to account for solvation .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
- Functional Group Variants : Synthesize analogs with modified substituents (e.g., replace Br with Cl or OH) to assess antimicrobial/anticancer activity .
- Crystallographic Fragment Screening : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .
- Dose-Response Assays : Use U87MG glioma cells to quantify IC₅₀ values and compare with parent sulfonamides .
Q. What are the challenges in characterizing stereochemical outcomes?
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) to determine enantiomeric excess (ee) .
- VCD Spectroscopy : Validate absolute configuration by comparing experimental and DFT-simulated vibrational circular dichroism spectra .
Methodological Considerations
Q. How to ensure compound stability during storage?
Store under inert gas (Ar) at –20°C in amber vials. Use stabilizers like BHT (0.1% w/w) to prevent oxidation of thiophene/furan rings .
Q. What protocols minimize byproducts during sulfonamide formation?
- Stepwise Sulfonation : React thiophene-2-sulfonyl chloride with the hydroxyethylamine intermediate in dichloromethane at 0°C to control exothermicity .
- pH Control : Maintain pH 7–8 (using NaHCO₃) to avoid hydrolysis of the sulfonamide bond .
Q. How to scale up synthesis without compromising purity?
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
- DoE Optimization : Apply factorial design (e.g., 2³ matrix) to evaluate temperature, catalyst loading, and solvent ratio interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
